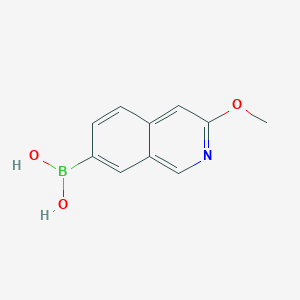
3-Methoxyisoquinolin-7-ylboronic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : Detection can be at the interface of the sensing material or within the bulk sample .
-
Therapeutics and Separation Technologies
- Field : Biomedical Sciences
- Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Methods of Application : The methods of application vary widely depending on the specific use case .
- Results or Outcomes : The outcomes also vary widely, but generally involve improved capabilities in the aforementioned areas .
-
Cross-Coupling Reactions and Catalysis
- Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions and catalysis .
- Methods of Application : The methods of application typically involve the use of borinic acids as catalysts in various chemical reactions .
- Results or Outcomes : The outcomes generally involve improved efficiency and selectivity in the reactions .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Borinic acids are used in medicinal chemistry, likely due to their unique reactivity and structural properties .
- Methods of Application : The methods of application typically involve the synthesis and testing of new compounds .
- Results or Outcomes : The outcomes can include the discovery of new therapeutic agents .
-
Polymer and Optoelectronics Materials
- Field : Materials Science
- Application Summary : Borinic acids are used in the development of polymer and optoelectronics materials .
- Methods of Application : The methods of application typically involve the synthesis and characterization of new materials .
- Results or Outcomes : The outcomes can include the development of new materials with improved properties .
-
3D Biomaterial Printing
- Field : Biomedical Engineering
- Application Summary : A study was conducted to apply the G-quadruplex hydrogel to 3D biomaterial printing .
- Methods of Application : Guanosine and three types of boronic acid, including PBA, 4-nitrophenyl boronic acid (4-NPBA), and 4-methoxyphenyl boronic acid (4-MPBA), were used to synthesize GPBA, 4-GNPBA, and 4-GMPBA, respectively .
- Results or Outcomes : The outcomes of this study are not specified in the source .
-
Synthetic Receptors for Low Molecular Compounds
- Field : Chemistry
- Application Summary : Boronic acids have been developed as synthetic receptors for low molecular compounds .
- Methods of Application : These receptors can be used in various detection methodologies .
- Results or Outcomes : The outcomes generally involve improved capabilities in the detection of low molecular compounds .
-
Electrophoresis of Glycated Molecules
- Field : Biochemistry
- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : The methods of application typically involve the use of boronic acids in electrophoresis .
- Results or Outcomes : The outcomes generally involve improved capabilities in the electrophoresis of glycated molecules .
-
Building Materials for Microparticles
- Field : Materials Science
- Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : The methods of application typically involve the synthesis and characterization of new microparticles .
- Results or Outcomes : The outcomes can include the development of new microparticles with improved properties .
-
Controlled Release of Insulin
- Field : Biomedical Sciences
- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
- Methods of Application : The methods of application typically involve the synthesis and testing of new polymers .
- Results or Outcomes : The outcomes can include the development of new polymers that can control the release of insulin .
-
Identification of Covalent Reversible Enzyme Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Boronic acids have been used to identify covalent reversible enzyme inhibitors .
- Methods of Application : The methods of application typically involve the synthesis and testing of new compounds .
- Results or Outcomes : The outcomes can include the discovery of new therapeutic agents .
-
Recognition of RNA or Bacterial Surfaces
- Field : Biochemistry
- Application Summary : Boronic acids have been used for the recognition of RNA or bacterial surfaces .
- Methods of Application : The methods of application typically involve the use of boronic acids in various biochemical assays .
- Results or Outcomes : The outcomes generally involve improved capabilities in the recognition of RNA or bacterial surfaces .
-
Self-Healing Polymers and Hydrogels
- Field : Materials Science
- Application Summary : Boronic acids have been used in the development of self-healing polymers and hydrogels based on reversible dynamic B–O bonds .
- Methods of Application : The methods of application typically involve the synthesis and characterization of new materials .
- Results or Outcomes : The outcomes can include the development of new materials with improved properties .
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in the synthesis of borinic acid derivatives .
- Methods of Application : The methods of application typically involve the addition of organometallic reagents to boranes .
- Results or Outcomes : The outcomes generally involve improved capabilities in the synthesis of borinic acid derivatives .
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids have been used in various sensing applications due to their interactions with diols and strong Lewis bases .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : The outcomes generally involve improved capabilities in various sensing applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-methoxyisoquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-9(11(13)14)4-8(7)6-12-10/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBLJKQWJXVCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CN=C(C=C2C=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyisoquinolin-7-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)
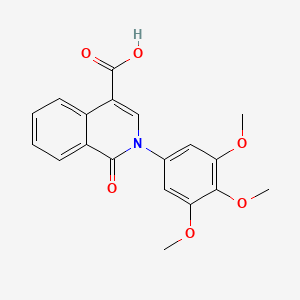
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
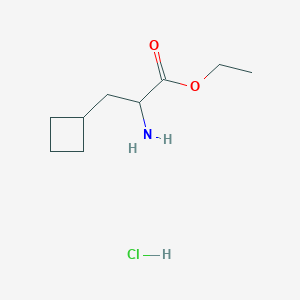
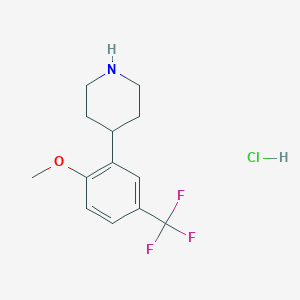
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)
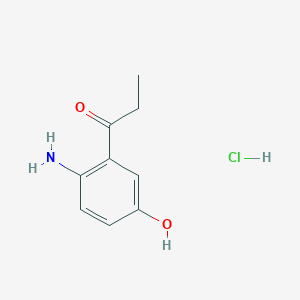
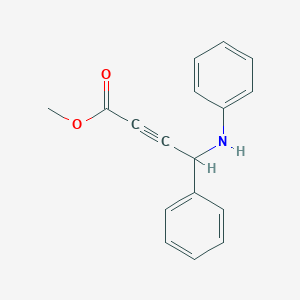
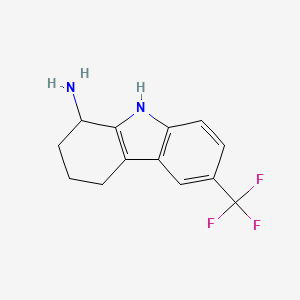
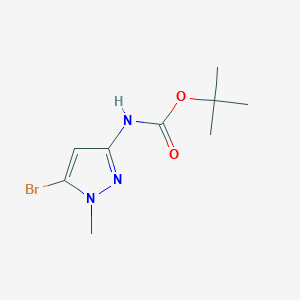
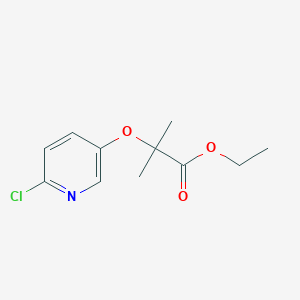
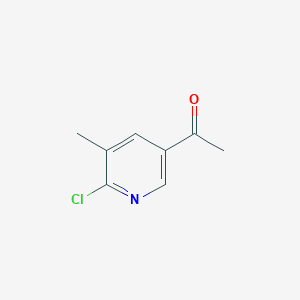
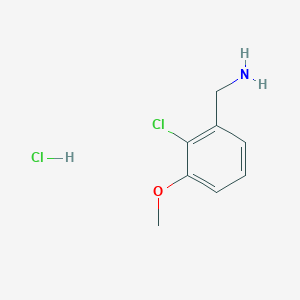
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)